5'-O-(4,4'-Dimethoxytrityl)-N6-Pivaloyl-2'-deoxyadenosine
Overview
Description
5’-O-(4,4’-Dimethoxytrityl)-N6-Pivaloyl-2’-deoxyadenosine is a derivative of thymidine containing a dimethoxytrityl protecting group . It is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It is also used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside .
Synthesis Analysis
The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-N6-Pivaloyl-2’-deoxyadenosine involves the use of dichloroacetic acid to catalyze the deprotection (detritylation) of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine nucleoside, resulting in a 4,4’-dimethoxytrityl carbocation . The synthesis process has been studied in various solvents including toluene, dichloromethane, and acetonitrile .Molecular Structure Analysis
The molecular structure of 5’-O-(4,4’-Dimethoxytrityl)-N6-Pivaloyl-2’-deoxyadenosine is complex, with a molecular weight of 544.59 . It contains a pyrimidine ring and a dimethoxytrityl protecting group .Chemical Reactions Analysis
The chemical reactions involving 5’-O-(4,4’-Dimethoxytrityl)-N6-Pivaloyl-2’-deoxyadenosine are primarily related to its role in the synthesis of polynucleotides and polythymidylic acids . The deprotection (detritylation) reaction catalyzed by dichloroacetic acid is a key step in these synthesis processes .Physical and Chemical Properties Analysis
The physical and chemical properties of 5’-O-(4,4’-Dimethoxytrityl)-N6-Pivaloyl-2’-deoxyadenosine include a melting point of 114-116 °C . It is a solid at room temperature and is typically stored at 2-8°C .Mechanism of Action
The mechanism of action of 5’-O-(4,4’-Dimethoxytrityl)-N6-Pivaloyl-2’-deoxyadenosine is related to its role as a building block in the synthesis of polynucleotides and polythymidylic acids . The deprotection (detritylation) reaction it undergoes is thought to occur through a concerted general acid-catalyzed mechanism rather than a stepwise A1 process .
Safety and Hazards
5’-O-(4,4’-Dimethoxytrityl)-N6-Pivaloyl-2’-deoxyadenosine can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and can be harmful if swallowed or inhaled . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .
Future Directions
The future directions for the use of 5’-O-(4,4’-Dimethoxytrityl)-N6-Pivaloyl-2’-deoxyadenosine are likely to continue to involve its role in the synthesis of polynucleotides and polythymidylic acids . As our understanding of nucleic acid chemistry continues to grow, it is possible that new applications for this compound will be discovered.
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-2,2-dimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N5O6/c1-35(2,3)34(43)40-32-31-33(38-21-37-32)41(22-39-31)30-19-28(42)29(47-30)20-46-36(23-9-7-6-8-10-23,24-11-15-26(44-4)16-12-24)25-13-17-27(45-5)18-14-25/h6-18,21-22,28-30,42H,19-20H2,1-5H3,(H,37,38,40,43)/t28-,29+,30+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTCTNBWFHUXNA-FRXPANAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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